molecular formula C17H16BrN3O B5404538 Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- CAS No. 874622-82-9

Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-

Cat. No.: B5404538
CAS No.: 874622-82-9
M. Wt: 358.2 g/mol
InChI Key: INHKDBGSVMJVFL-UHFFFAOYSA-N
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Description

Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-: is a complex organic compound that features a quinazoline core structure substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl group and the ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, potentially yielding a variety of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline carboxylic acids, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinazoline core is a common motif in many biologically active molecules, including kinase inhibitors and anticancer agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

  • Ethanol, 2-[(6-chloro-4-phenyl-2-quinazolinyl)methylamino]-
  • Ethanol, 2-[(6-fluoro-4-phenyl-2-quinazolinyl)methylamino]-
  • Ethanol, 2-[(6-iodo-4-phenyl-2-quinazolinyl)methylamino]-

Uniqueness: Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.

Properties

CAS No.

874622-82-9

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

2-[(6-bromo-4-phenylquinazolin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C17H16BrN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3

InChI Key

INHKDBGSVMJVFL-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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